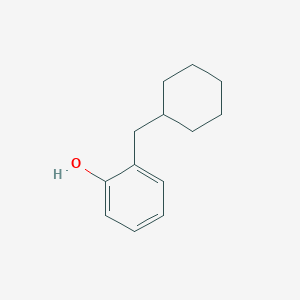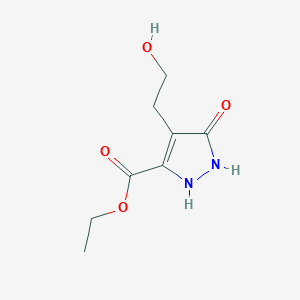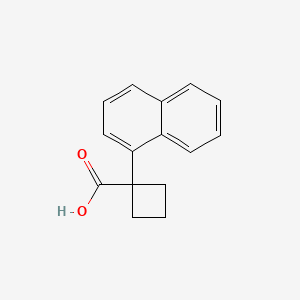
Tert-butyl ((4-oxoazetidin-2-yl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl ((4-oxoazetidin-2-yl)methyl)carbamate: is a chemical compound with the molecular formula C10H18N2O3. It is a derivative of azetidinone, a four-membered lactam, and is often used in organic synthesis and medicinal chemistry. The compound is characterized by the presence of a tert-butyl group, which is known for its steric hindrance and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ((4-oxoazetidin-2-yl)methyl)carbamate typically involves the reaction of azetidinone derivatives with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent any side reactions. The general reaction scheme is as follows:
Starting Material: Azetidinone derivative
Reagent: Tert-butyl chloroformate
Base: Triethylamine
Solvent: Dichloromethane
Conditions: Inert atmosphere, room temperature
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of impurities.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles under basic or acidic conditions
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives
Reduction: Formation of reduced azetidinone derivatives
Substitution: Formation of substituted carbamates
Applications De Recherche Scientifique
Chemistry: Tert-butyl ((4-oxoazetidin-2-yl)methyl)carbamate is used as a building block in the synthesis of various organic compounds. Its stability and reactivity make it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is used to study enzyme mechanisms and protein interactions. Its structural features allow it to interact with biological macromolecules, providing insights into their function.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of antibiotics and antiviral agents. Its azetidinone core is a common motif in many bioactive molecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility and stability make it a valuable component in various manufacturing processes.
Mécanisme D'action
The mechanism of action of tert-butyl ((4-oxoazetidin-2-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The presence of the tert-butyl group enhances its binding affinity and specificity, making it a potent modulator of biological pathways.
Comparaison Avec Des Composés Similaires
- Tert-butyl ((4-oxoazetidin-2-yl)methyl)carbamate
- This compound
- This compound
Uniqueness: this compound stands out due to its unique combination of stability, reactivity, and biological activity. The presence of the tert-butyl group provides steric hindrance, enhancing its stability and making it less prone to degradation. This makes it a valuable compound in various scientific and industrial applications.
Propriétés
IUPAC Name |
tert-butyl N-[(4-oxoazetidin-2-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)10-5-6-4-7(12)11-6/h6H,4-5H2,1-3H3,(H,10,13)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJJGJOSSIGSLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B8011263.png)
![2-Isopropyl-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B8011271.png)
![2-Isopropyl-2,7-diazaspiro[4.5]decan-1-one](/img/structure/B8011278.png)
![tert-Butyl 6-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B8011288.png)

![7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-ol](/img/structure/B8011315.png)
![3-Bromoimidazo[1,2-a]pyridin-6-ol](/img/structure/B8011328.png)

